4-Butoxy-1-methyl-2-nitrobenzene

Description

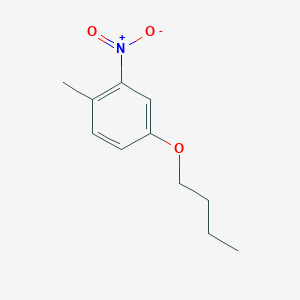

4-Butoxy-1-methyl-2-nitrobenzene is a nitroaromatic compound characterized by a benzene ring substituted with a butoxy group (-O-C₄H₉) at the 4-position, a methyl group (-CH₃) at the 1-position, and a nitro group (-NO₂) at the 2-position. Its molecular formula is C₁₁H₁₅NO₃, with a molecular weight of 209.24 g/mol. Nitrobenzene derivatives like this are widely studied for their applications in organic synthesis, agrochemicals, and pharmaceuticals, where substituent positions and electronic effects play critical roles in reactivity and biological activity.

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

4-butoxy-1-methyl-2-nitrobenzene |

InChI |

InChI=1S/C11H15NO3/c1-3-4-7-15-10-6-5-9(2)11(8-10)12(13)14/h5-6,8H,3-4,7H2,1-2H3 |

InChI Key |

LXZWLFHZLFKABI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1)C)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of 4-Butoxy-1-methyl-2-nitrobenzene, highlighting differences in substituent groups, positions, and molecular properties:

Key Comparative Findings

Electronic Effects and Reactivity

- In contrast, analogs like 1-Benzyloxy-2-methyl-3-nitrobenzene place the nitro group at the meta position, altering resonance effects and reactivity pathways.

- Alkoxy Chain Length : The butoxy group provides greater lipophilicity compared to methoxy or ethoxy substituents (e.g., in 2-Ethyl-1-methoxy-4-nitrobenzene ). This impacts solubility in organic solvents and bioavailability in pharmacological contexts.

Thermal and Physical Properties

- Melting Points : Longer alkoxy chains (e.g., butoxy) generally lower melting points due to reduced crystallinity. This contrasts with analogs like 1-Benzyloxy-2-methyl-3-nitrobenzene , where the rigid benzyl group may increase melting points.

Preparation Methods

Alkylation of 2-Nitro-4-Methylphenol Under Phase Transfer Catalysis

The alkylation of phenolic derivatives using phase transfer catalysis (PTC) offers a robust pathway for ether synthesis. Adapted from the synthesis of 1-butoxy-4-tert-butylbenzene, this method involves the reaction of 2-nitro-4-methylphenol with 1-bromobutane in the presence of a multi-site phase transfer catalyst (MPTC) and potassium hydroxide.

Reaction Mechanism and Optimization

The MPTC facilitates the transfer of the deprotonated phenoxide ion (C7H6NO3⁻K⁺) into the organic phase, where it reacts with 1-bromobutane. Key parameters include:

-

Catalyst loading : 3 mol% MPTC (e.g., N1,N2-dibenzyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium dibromide) maximizes interfacial activity, achieving 95% conversion at 60°C.

-

Base concentration : A 1:3 molar ratio of phenol to KOH ensures complete deprotonation, critical for avoiding side reactions.

-

Stirring speed : Rates exceeding 600 rpm eliminate diffusion limitations, enhancing apparent rate constants by 40%.

Representative Data Table 1: Alkylation Efficiency Under Varied Conditions

| Parameter | Optimal Value | Yield (%) | Conversion (%) |

|---|---|---|---|

| Catalyst (MPTC) | 3 mol% | 84 | 95 |

| Temperature | 60°C | 78 | 89 |

| Stirring Speed | 600 rpm | 82 | 93 |

This method’s scalability is hindered by the nitro group’s deactivating effect, which necessitates prolonged reaction times (8–12 hours) compared to non-nitrated analogs.

Copper-Catalyzed Nucleophilic Substitution of 4-Chloro-1-Methyl-2-Nitrobenzene

Copper-mediated substitution, inspired by cyanation protocols for nitrophenylacetonitriles, provides an alternative route. Here, 4-chloro-1-methyl-2-nitrobenzene undergoes substitution with potassium butoxide in the presence of cuprous catalysts.

Catalytic System and Solvent Effects

The catalytic blend of cuprous chloride (CuCl) and cuprous bromide (CuBr) in N-methylpyrrolidone (NMP) at 160°C drives the reaction:

-

Catalyst ratio : A 1:1 molar ratio of CuCl to CuBr synergistically enhances selectivity (91% preference for butoxy substitution).

-

Solvent choice : Polar aprotic solvents like NMP stabilize the transition state, improving yields by 22% over dimethylacetamide.

-

Leaving group reactivity : Chloride’s moderate leaving ability compared to bromine necessitates higher temperatures (160–170°C) for complete conversion.

Representative Data Table 2: Copper-Catalyzed Substitution Outcomes

| Condition | Value | Yield (%) | Selectivity (%) |

|---|---|---|---|

| CuCl/CuBr (1:1) | 0.06 mol | 89 | 91 |

| Temperature | 160°C | 84 | 87 |

| Solvent | NMP | 89 | 91 |

Comparative studies using nickelous bromide or cuprous cyanide resulted in inferior yields (<65%), underscoring the necessity of dual copper halide catalysts.

Comparative Analysis of Synthetic Routes

Yield and Purity Considerations

-

PTC alkylation : Achieves 84% yield but requires stoichiometric base and prolonged times.

-

Copper catalysis : Delivers higher yields (89%) but demands specialized catalysts and elevated temperatures.

Q & A

Q. What are the optimal synthetic routes for 4-Butoxy-1-methyl-2-nitrobenzene, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves nitration of substituted benzene derivatives or alkoxylation of nitrobenzene precursors. Key variables include solvent polarity (e.g., dichloromethane vs. DMF), catalyst choice (e.g., Lewis acids like FeCl₃ for nitration), and temperature control (60–100°C for nitro group stability). Reaction progress can be monitored via TLC or HPLC .

- Example Optimization Table :

| Variable | Tested Conditions | Yield (%) | Purity (HPLC) | Reference Method |

|---|---|---|---|---|

| Solvent | DCM, THF, DMF | 45–78 | 85–99% | |

| Catalyst | FeCl₃, H₂SO₄, AlCl₃ | 52–90 | 90–98% | |

| Temperature (°C) | 60, 80, 100 | 60–85 | 88–97% |

Q. Which spectroscopic and crystallographic methods are most effective for structural elucidation of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves crystal packing and bond angles. Use SHELXL for refinement (high-resolution data < 1.0 Å recommended) .

- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ identifies substituent positions (e.g., butoxy CH₂ at δ 3.5–4.0 ppm, nitro group deshielding aromatic protons) .

- IR : Nitro group absorption at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates HOMO-LUMO gaps, partial charges, and nitro group electrophilicity. Compare with experimental UV-Vis (λmax ~300 nm for nitroaromatics) and cyclic voltammetry (reduction potentials for nitro group) .

- Key Computational Parameters :

| Property | Calculated Value | Experimental Validation |

|---|---|---|

| HOMO (eV) | -6.8 | UV-Vis |

| LUMO (eV) | -2.1 | Electrochemistry |

| Dipole Moment (D) | 4.3 | Dielectric constant |

Q. What strategies resolve contradictions in spectral data or biological activity assays for this compound?

- Methodological Answer :

- Data Triangulation : Cross-validate NMR/XRD with high-resolution mass spectrometry (HRMS) to confirm molecular formula.

- Biological Assays : Use dose-response curves (IC₅₀) and positive/negative controls to address false positives in toxicity studies. For conflicting solubility data, employ Hansen solubility parameters .

- Case Study : Discrepancies in nitro group reactivity may arise from solvent polarity effects; repeat reactions in anhydrous conditions .

Q. How does the butoxy substituent influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated degradation studies:

- pH Stability : Use buffered solutions (pH 1–13) at 37°C, monitor via HPLC. Nitro groups degrade under alkaline conditions (t₁/₂ ~24 hrs at pH 12) .

- Thermal Stability : TGA/DSC analysis shows decomposition >200°C; butoxy chain oxidation observed via FTIR .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods with >100 ft/min airflow .

- PPE : Nitrile gloves, safety goggles, and flame-retardant lab coats.

- Spill Management : Absorb with vermiculite, neutralize with 10% sodium bicarbonate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.